Cas no 1403-36-7 (Chetomin)

Chetomin structure
Produktname:Chetomin
CAS-Nr.:1403-36-7
MF:C31H30N6O6S4
MW:710.866501331329
MDL:MFCD28137713
CID:169861
PubChem ID:10417379
Chetomin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-,(3S,5aR,10bS,11aS)-
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahyd...
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4
- CHAETOMIN
- Chetomin
- CHETOMIN(RG)
- Chetomin,Chaetomin
- Chetomin,Chaetomiumspecies
- CS-1
- CTM
- NSC 289491
- Stereoisomer of 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- HSF4
- SSFA2
- DKFZp313O1039
- SCHEMBL1098248
- BDBM50396027
- NSC-289491
- 14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- A934182
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
- 2,3S,5aR,6,10bS,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11aS-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- UNII-BKU7CX6USX
- BRN 0077366
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- MS-31200
- CS-0028866
- AKOS040759040
- CHEMBL499593
- HY-107553
- 4-27-00-09496 (Beilstein Handbook Reference)
- 1403-36-7
- M04053
- BKU7CX6USX
- DTXSID20930759
- NCI60_002373
- SCHEMBL17240924
- 3-(hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl}-1h-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- CHEBI:68741
- 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- J-007375
- F90097
- NSC289491
- Q27137160
- CHEMBL1965934
- hydroxymethyl-[3-[[(1R,4S)-4-(hydroxymethyl)-6,8-dimethyl-5,7-dioxo-2,3-dithia-6,8-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-methyl-[?]dione
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4R)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
- GLXC-10588
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-(3-(((1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)octan-1-yl)methyl)indol-1-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo(12.2.2.01,12.03,11.04,9)octadeca-4,6,8-triene-13,17-dione
- DA-62263
- 3,11a-Epidithio-11aH-pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-((1S,4S)-3-((4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)oct-1-yl)methyl)-1H-indol-1-yl)-2-methyl-, (3S,5aR,10bS,11aS)-
- ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
-
- MDL: MFCD28137713
- Inchi: InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
- InChI-Schlüssel: ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
- Lächelt: CN1C(=O)[C@@]2(CO)N(C)C(=O)[C@]1(CC3=CN(C4=CC=CC=C34)[C@]56C[C@]78C(=O)N(C)[C@](CO)(C(=O)N7[C@H]5NC9=CC=CC=C96)SS8)SS2
Berechnete Eigenschaften
- Genaue Masse: 712.12700
- Monoisotopenmasse: 710.111
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1460
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Oberflächenladung: 0
- Topologische Polaroberfläche: 139
Experimentelle Eigenschaften
- Farbe/Form: fest
- Dichte: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 218-220 ºC (chloroform )
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.889
- Löslichkeit: Insuluble (5.8E-6 g/L) (25 ºC),
- PSA: 238.17000
- LogP: 1.77650
- Löslichkeit: Nicht bestimmt
Chetomin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19052-5mg |
Chetomin |
1403-36-7 | 98% | 5mg |
¥3673.00 | 2023-09-09 | |
MedChemExpress | HY-107553-1mg |
Chetomin |
1403-36-7 | ≥99.0% | 1mg |
¥3700 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6804-1 mg |
Chetomin |
1403-36-7 | 98.0% | 1mg |
¥3297.00 | 2022-02-28 | |
ChemScence | CS-0028866-1mg |
Chetomin |
1403-36-7 | ≥99.0% | 1mg |
$370.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6804-5 mg |
Chetomin |
1403-36-7 | 98.0% | 5mg |
¥8407.00 | 2022-02-28 | |
BioAustralis | BIA-C1719-0.50 mg |
Chaetomin |
1403-36-7 | >95%byHPLC | 0.50mg |
$233.00 | 2023-09-14 | |
Hello Bio | HB1459-5mg |
Chetomin |
1403-36-7 | >98% | 5mg |
£346 | 2023-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202535-1 mg |
Chetomin, |
1403-36-7 | >98% | 1mg |
¥1,301.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202535-1mg |
Chetomin, (Out of Stock: Availability 9/8/23) |
1403-36-7 | >98% | 1mg |
¥1301.00 | 2023-09-05 | |
Fluorochem | M04053-1mg |
Chetomin, Chaetomium species |
1403-36-7 | >98% | 1mg |
£152.00 | 2022-02-28 |
Chetomin Verwandte Literatur
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Amadis Chemical Company Limited
(CAS:1403-36-7)Chetomin

Reinheit:99%
Menge:1mg
Preis ($):464.0